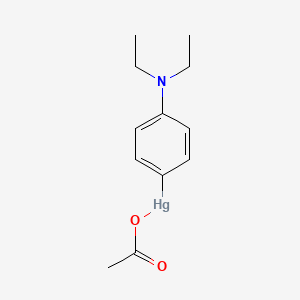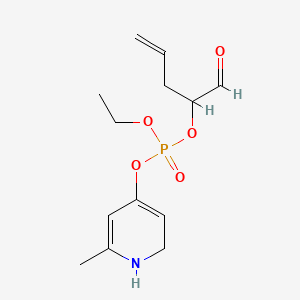
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester is a complex organic compound that features a phosphoric acid ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. Common reagents might include diethyl phosphorochloridate and the pyridine derivative under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions could potentially convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the ester or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid esters: Other esters of phosphoric acid with different alcohols.
Pyridine derivatives: Compounds with similar pyridine ring structures but different functional groups.
Uniqueness
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
22787-60-6 |
|---|---|
Molecular Formula |
C13H20NO5P |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
ethyl (6-methyl-1,2-dihydropyridin-4-yl) 1-oxopent-4-en-2-yl phosphate |
InChI |
InChI=1S/C13H20NO5P/c1-4-6-13(10-15)19-20(16,17-5-2)18-12-7-8-14-11(3)9-12/h4,7,9-10,13-14H,1,5-6,8H2,2-3H3 |
InChI Key |
JTVOHYCCSAPJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1=CCNC(=C1)C)OC(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
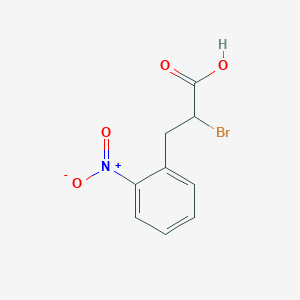
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
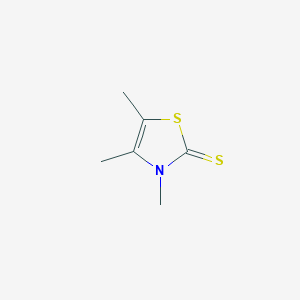
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
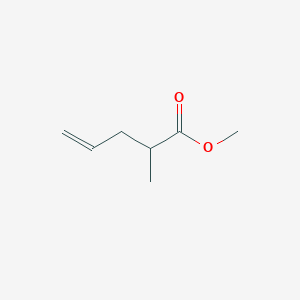

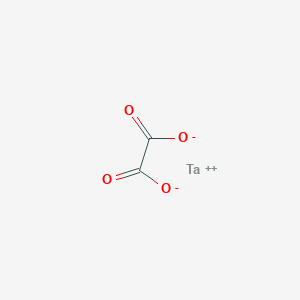

![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)


